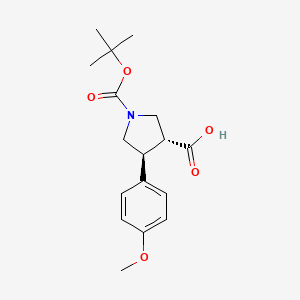

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine

CAS No.: 1000415-75-7

Cat. No.: VC2922214

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000415-75-7 |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | (3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |

| Standard InChI Key | ISEHHCOIDMZBSU-KGLIPLIRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |

Introduction

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is a synthetic organic compound that belongs to the pyrrolidine class, a group of five-membered heterocyclic compounds containing nitrogen. This compound is specifically modified with a tert-butyloxycarbonyl (Boc) group at the 1-position, a carboxylic acid group at the 3-position, and a 4-methoxyphenyl group at the 4-position. The "trans" configuration indicates that the substituents at positions 3 and 4 are on opposite sides of the pyrrolidine ring.

Synthesis and Preparation

The synthesis of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine typically involves several steps:

-

Formation of the Pyrrolidine Ring: This can be achieved through various methods, such as cyclization reactions involving amino acids or their derivatives.

-

Introduction of the Boc Group: This involves treating the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen.

-

Installation of the Carboxylic Acid Group: Often achieved through oxidation or hydrolysis of a precursor group.

-

Attachment of the 4-Methoxyphenyl Group: Typically involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling.

Synthesis Pathway

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclization | High temperature, acidic conditions |

| 2 | Boc Protection | Boc2O, base (e.g., TEA), solvent (e.g., DCM) |

| 3 | Carboxylation | Oxidizing agent (e.g., Jones reagent), solvent (e.g., acetone) |

| 4 | Arylation | Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, toluene/H2O) |

Biological and Pharmacological Activity

While specific biological activities of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine may not be well-documented, compounds with similar structures have shown potential in various therapeutic areas:

-

Neurological Disorders: Pyrrolidine derivatives have been explored for their potential in treating neurological conditions due to their ability to cross the blood-brain barrier.

-

Cancer Therapy: The presence of a carboxylic acid group allows for potential conjugation with other molecules, enhancing delivery or efficacy in cancer treatments.

Potential Applications

| Application | Rationale |

|---|---|

| Neurological Disorders | Ability to cross the blood-brain barrier |

| Cancer Therapy | Potential for targeted delivery |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume